1-{3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone

Medicinal Chemistry Physicochemical Properties SAR Analysis

1-{3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone (CAS 1353974-55-6) is a synthetic small molecule featuring a piperidine core substituted with an N-acetyl group, an N-cyclopropyl group, and an N-(2-hydroxyethyl) group. This tertiary amine scaffold, with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol, is primarily utilized as a research intermediate in medicinal chemistry and chemical biology.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
Cat. No. B7916292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC(C1)N(CCO)C2CC2
InChIInChI=1S/C12H22N2O2/c1-10(16)13-6-2-3-12(9-13)14(7-8-15)11-4-5-11/h11-12,15H,2-9H2,1H3
InChIKeyGCWMBZJLJNZELH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-{3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone: Structural Properties and Baseline Specifications


1-{3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone (CAS 1353974-55-6) is a synthetic small molecule featuring a piperidine core substituted with an N-acetyl group, an N-cyclopropyl group, and an N-(2-hydroxyethyl) group . This tertiary amine scaffold, with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol, is primarily utilized as a research intermediate in medicinal chemistry and chemical biology . The compound's combination of a hydrogen bond donor (hydroxyethyl), a rigid cyclopropyl ring, and a polar acetyl group creates a distinct pharmacophore that differentiates it from simpler piperidine analogs lacking this specific trisubstituted pattern.

Substitution Risk Analysis for 1-{3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone: Why In-Class Analogs Cannot Be Interchanged


While several piperidine-acetyl analogs exist in commercial libraries, generic substitution fails because subtle structural variations at the 3-position dramatically alter the compound's interaction with biological targets. The target compound's 3-[Cyclopropyl-(2-hydroxy-ethyl)-amino] motif introduces a dual hydrogen-bonding capability (via the hydroxyethyl group) combined with the steric constraint of the cyclopropyl ring . In contrast, analogs such as 1-[3-(Cyclopropylamino)-piperidin-1-yl]-ethanone (CAS 1353986-88-5) lack the hydroxyethyl group entirely, reducing hydrogen bond acceptor count and topological polar surface area, which impacts solubility and target engagement profiles . Similarly, the 4-position isomer 1-{4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone alters the spatial orientation of the key amino substituent, modifying the vector of hydrogen bond interactions . The aminoethyl analog 1-{3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidin-1-yl}-ethanone (CAS 1353944-57-6) replaces the neutral hydroxyl with a basic amine, fundamentally changing the compound's charge state at physiological pH and its associated off-target binding potential . These structural differences are not cosmetic; they directly affect potency, selectivity, and physicochemical properties, making blind substitution scientifically unsound without matched comparative biological data.

Quantitative Evidence Guide for 1-{3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone: Differentiating Data for Procurement Decisions


Molecular Property Differentiation: Hydrogen Bond Acceptor Count vs. Closest In-Class Analogs

The target compound possesses 3 hydrogen bond acceptor (HBA) sites (two from the acetyl carbonyl and piperidine nitrogen, one from the hydroxyethyl oxygen), compared to 2 HBA sites for the des-hydroxyethyl analog 1-[3-(Cyclopropylamino)-piperidin-1-yl]-ethanone . This difference in HBA count quantitatively alters the compound's capacity for polar interactions with biological targets and solvents, directly influencing solubility and binding enthalpy.

Medicinal Chemistry Physicochemical Properties SAR Analysis

Topological Polar Surface Area Differentiation vs. Des-Hydroxyethyl Analog

The target compound exhibits a topological polar surface area (TPSA) of 43.8 Ų, derived from its three heteroatom acceptors (carbonyl O, piperidine N, and hydroxyethyl O) [1]. The des-hydroxyethyl analog, with its simpler C10H18N2O formula, has a lower TPSA (approximately 32.3 Ų, as reported for related 1-acetyl-3-aminopiperidines [2]). This ~11.5 Ų increase directly impacts predicted membrane permeability and oral bioavailability according to standard drug-likeness models.

Drug Design ADME Prediction Computational Chemistry

Rotatable Bond Count and Conformational Flexibility vs. Des-Hydroxyethyl Analog

The target compound possesses 4 rotatable bonds, compared to only 2 rotatable bonds for the des-hydroxyethyl analog 1-[3-(Cyclopropylamino)-piperidin-1-yl]-ethanone [1][2]. The additional rotatable bonds arise from the hydroxyethyl substituent, which introduces conformational degrees of freedom. This impacts the entropic penalty upon target binding—critical for evaluating binding free energy—though it may also confer greater adaptability to diverse binding pockets.

Conformational Analysis Ligand Efficiency Entropy

Charge State Differentiation at Physiological pH vs. Aminoethyl Analog

At physiological pH (7.4), the target compound's hydroxyethyl group remains predominantly neutral (alcohol pKa ~15-16), whereas the aminoethyl analog 1-{3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidin-1-yl}-ethanone carries a positively charged primary amine (pKa ~9-10) that is >99% protonated . This fundamental difference in ionization state alters the compound's distribution across biological membranes, its potential for non-specific electrostatic interactions with phospholipid head groups, and its susceptibility to recognition by amine transporters.

Ionization State Pharmacokinetics Off-Target Risk

Molecular Weight and Heavy Atom Count Differentiation for Fragment-Based Screening Suitability

With a molecular weight of 226.32 Da and 16 heavy atoms, the target compound occupies a privileged position in the 'fragment-like' chemical space (MW < 300 Da, heavy atom count ≤ 22) . In comparison, piperidine-based CCR5 antagonists from the oximino-piperidino-piperidine amide class exhibit MW > 500 Da and >35 heavy atoms [1]. The target compound's smaller size, achieved by the specific trisubstituted piperidine core, makes it a superior starting point for fragment-based screening and subsequent fragment growth campaigns.

Fragment-Based Drug Discovery Lead Optimization Ligand Efficiency Metrics

Substituent Position Isomerism: 3-Position vs. 4-Position Amino Substitution

The target compound's cyclopropyl-(2-hydroxy-ethyl)-amino substituent is attached at the piperidine 3-position, whereas the commercially available 4-position isomer 1-{4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone (CAS 1353971-96-6) places the identical substituent at the 4-position . This positional isomerism alters the spatial trajectory of the pharmacophoric groups by approximately 2.5 Å (the C3-C4 distance in the piperidine ring), fundamentally changing the three-dimensional presentation of the hydrogen bond donor/acceptor motifs to biological targets.

Positional Isomerism Receptor Binding Structure-Based Design

Optimal Procurement and Application Scenarios for 1-{3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone Based on Quantitative Differentiation Evidence


Fragment-Based Screening Campaigns Targeting Hydrogen-Bond-Rich Binding Sites

The target compound's 3 hydrogen bond acceptor sites and 1 hydrogen bond donor, combined with its fragment-like MW (226.32 Da) and 16 heavy atoms, make it an ideal scaffold for fragment-based drug discovery (FBDD) campaigns . Its measurable advantage over the 2-HBA des-hydroxyethyl analog (1-[3-(Cyclopropylamino)-piperidin-1-yl]-ethanone) provides an additional polar interaction anchor for target engagement. Procurement of this specific compound is warranted when the intended binding site contains hydrogen bond donor residues (e.g., serine, threonine, tyrosine side chains) that can interact with the hydroxyethyl oxygen, a feature absent in all simpler cyclopropylamino-piperidine analogs.

CNS Drug Discovery Programs Requiring Balanced Permeability and Solubility

The target compound's intermediate TPSA (43.8 Ų) positions it within the favorable range for blood-brain barrier penetration (typically TPSA < 70 Ų) while retaining sufficient polarity for aqueous solubility . Its neutral charge state at physiological pH avoids the permanent cation of the aminoethyl analog (1-{3-[(2-Amino-ethyl)-cyclopropyl-amino]-piperidin-1-yl}-ethanone), which can lead to P-glycoprotein efflux and lysosomal trapping. This makes the target compound the preferred choice for CNS programs where balanced ADME properties are critical.

Structure-Activity Relationship (SAR) Studies Exploring 3-Position Piperidine Vector Optimization

When SAR exploration requires functionalization at the piperidine 3-position with a hydrogen-bond-capable substituent, the target compound serves as the direct starting point. The 4-position isomer (CAS 1353971-96-6) provides an entirely different pharmacophoric vector (~2.5 Å displacement) and cannot serve as a surrogate . Researchers investigating target engagement geometries that favor 3-substituted piperidine scaffolds must specifically procure this compound to ensure valid SAR conclusions and avoid misleading data from positional isomers.

Chemical Biology Probe Development with Reduced Off-Target Amine Recognition Risk

For chemical probe campaigns where receptor promiscuity must be minimized, the target compound's neutral hydroxyethyl substituent offers a strategic advantage over the aminoethyl analog's protonated primary amine . The latter's permanent positive charge at physiological pH predisposes it to recognition by aminergic GPCRs and amine transporters (e.g., serotonin, dopamine, and norepinephrine receptors), confounding target identification studies. The target compound's neutral character is therefore essential for achieving cleaner pharmacological profiles in phenotypic or target-based screening.

Quote Request

Request a Quote for 1-{3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.